molecular formula C18H22O5 B563911 4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione CAS No. 1185236-04-7

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

Cat. No.: B563911
CAS No.: 1185236-04-7
M. Wt: 324.406
InChI Key: MBMQEIFVQACCCH-ZJAMSSKDSA-N
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Description

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[1240]octadeca-1(14),12,15,17-tetraene-2,8-dione is a complex organic compound characterized by its unique structure and deuterium substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione typically involves multiple steps, including the introduction of deuterium atoms. The synthetic route may start with the preparation of a suitable precursor, followed by deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione has several scientific research applications:

    Chemistry: The compound is used as a model system for studying reaction mechanisms and isotope effects.

    Biology: It serves as a probe for investigating metabolic pathways and enzyme activities.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The deuterium atoms in the compound can influence reaction rates and pathways, providing insights into the role of hydrogen atoms in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione is unique due to its deuterium substitutions, which can significantly alter its chemical and biological properties compared to similar compounds. These substitutions make it a valuable tool for studying isotope effects and developing new applications in various scientific fields.

Properties

IUPAC Name

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/i1D3,6D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQEIFVQACCCH-ZJAMSSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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